molecular formula C3H6ClN5 B2533932 1H-1,2,3-triazole-4-carboximidamide hydrochloride CAS No. 1808444-75-8

1H-1,2,3-triazole-4-carboximidamide hydrochloride

Cat. No.: B2533932
CAS No.: 1808444-75-8
M. Wt: 147.57
InChI Key: CKULSTXUOJQJIZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by systematic nomenclature conventions and specific structural parameters. The compound carries the Chemical Abstracts Service registry number 1808444-75-8, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name designates this compound as 2H-triazole-4-carboximidamide hydrochloride, reflecting the tautomeric nature of the triazole ring system.

The molecular formula C₃H₆ClN₅ accurately represents the composition of this hydrochloride salt, encompassing three carbon atoms, six hydrogen atoms, one chlorine atom, and five nitrogen atoms. This formulation yields a molecular weight of 147.57 grams per mole, establishing fundamental parameters for stoichiometric calculations and analytical characterization. The molecular structure incorporates a five-membered triazole ring featuring three nitrogen atoms in the 1,2,3-positional arrangement, with a carboximidamide substituent attached at the 4-position of the ring system.

Chemical Property Value Source Database
Molecular Formula C₃H₆ClN₅ ChemicalBook
Molecular Weight 147.57 g/mol American Elements
Chemical Abstracts Service Number 1808444-75-8 Aaron Chemicals
MDL Number MFCD29763156 American Elements
International Union of Pure and Applied Chemistry Name 2H-triazole-4-carboximidamide hydrochloride American Elements

The Simplified Molecular Input Line Entry System notation for this compound reads NC(=N)c1c[nH]nn1.Cl, providing a text-based representation of the molecular structure that facilitates database searches and computational modeling. The International Chemical Identifier key CKULSTXUOJQJIZ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across various chemical information systems.

The compound demonstrates characteristic physical properties consistent with nitrogen-rich heterocyclic salts. The hydrochloride form appears as a white to off-white crystalline powder, enhancing both stability and solubility characteristics compared to the free base form. Storage requirements specify room temperature conditions under inert atmosphere to maintain chemical integrity and prevent degradation.

Historical Development and Discovery

The historical development of this compound traces its origins to the broader advancement of triazole chemistry, which began with foundational discoveries in the late nineteenth century. The term "triazole" was first introduced by Bladin in 1885 to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms with the molecular formula C₂H₃N₃. This early nomenclatural establishment provided the conceptual framework for subsequent developments in triazole chemistry that would eventually lead to specialized derivatives such as carboximidamide-substituted compounds.

The systematic exploration of triazole derivatives expanded significantly throughout the twentieth century, driven by increasing recognition of their pharmacological and synthetic utility. The development of 1,2,3-triazole chemistry gained particular momentum with the establishment of reliable synthetic methodologies, including the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction, discovered in the mid-twentieth century, provided researchers with accessible pathways to construct triazole ring systems with diverse substitution patterns.

The specific development of carboximidamide-substituted triazoles emerged from ongoing efforts to expand the functional group diversity available within triazole scaffolds. These investigations recognized the potential for carboximidamide substituents to introduce unique electronic properties and hydrogen-bonding capabilities that could enhance the biological activity and synthetic utility of triazole compounds. The carboximidamide functional group, characterized by the presence of both imine and amine nitrogen atoms, contributes distinctive chemical reactivity patterns that differentiate these compounds from other triazole derivatives.

Research into heterocyclic chemistry during the latter half of the twentieth century established triazoles as privileged scaffolds in medicinal chemistry, leading to intensive investigation of various substitution patterns and functional group modifications. The development of this compound represents a continuation of this research trajectory, reflecting the ongoing quest to explore the full potential of triazole-based molecular architectures.

The formation of hydrochloride salts of triazole derivatives became a standard practice in compound development due to the enhanced stability, solubility, and handling characteristics that salt formation provides. This approach proved particularly valuable for carboximidamide-substituted triazoles, where the basic nature of the carboximidamide group renders it amenable to salt formation with hydrochloric acid.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from multiple factors that collectively establish its importance as both a synthetic intermediate and a research tool. Heterocyclic chemistry represents one of the most challenging and rewarding areas of organic chemistry, with heterocycles constituting the most prevalent class of compounds in organic chemistry applications. The unique structural features of this triazole derivative contribute substantially to the expanding repertoire of nitrogen-containing heterocycles available to researchers.

The triazole scaffold demonstrates exceptional versatility in accommodating diverse substituents around its core structure, enabling the construction of novel bioactive molecules with broad therapeutic applications. The 1,2,3-triazole isomer specifically exhibits favorable bioavailability characteristics and demonstrates the capacity to form numerous weak non-bonding interactions with biological receptors and enzymes. These inherent properties establish triazole compounds as key structural motifs with immense medicinal value, attracting scientists across multiple disciplines including chemical, pharmaceutical, and materials sciences.

The carboximidamide substitution pattern introduces additional complexity and functionality to the triazole framework. This functional group contributes distinctive hydrogen-bonding capabilities through its multiple nitrogen atoms, enabling enhanced molecular recognition properties and potential for coordination chemistry applications. The presence of both imine and amine nitrogen atoms within the carboximidamide group provides opportunities for diverse chemical transformations and derivatization reactions.

The energy-rich nature of triazole heterocycles, attributed to the presence of three nitrogen atoms within the five-membered ring, establishes these compounds as valuable targets for materials science applications. The high nitrogen content contributes to unique electronic properties and thermal characteristics that distinguish triazole derivatives from other heterocyclic systems. This energy-rich character, combined with the aromatic stability provided by the delocalized six pi electrons within the ring system, creates a unique balance between stability and reactivity.

Structural Feature Chemical Significance Research Application
1,2,3-Triazole Ring Aromatic stability with three nitrogen atoms Pharmaceutical scaffold development
Carboximidamide Group Hydrogen bonding and coordination potential Molecular recognition studies
Hydrochloride Salt Enhanced solubility and stability Research compound handling
High Nitrogen Content Energy-rich heterocycle properties Materials science applications

The synthetic accessibility of this compound through established triazole chemistry methodologies enhances its significance within the research community. The compound can be prepared using copper-catalyzed azide-alkyne cycloaddition reactions, which represent one of the most powerful and widely utilized click chemistry transformations. This synthetic accessibility facilitates the preparation of diverse analogs and derivatives, supporting structure-activity relationship studies and molecular optimization efforts.

The compound's role in advancing understanding of triazole chemistry extends beyond its individual properties to encompass its contributions to broader research in heterocyclic systems. Investigations into triazole derivatives have revealed fundamental principles governing the behavior of nitrogen-rich heterocycles, including their electronic properties, coordination behavior, and synthetic reactivity patterns. These insights continue to inform the design and development of new heterocyclic compounds with enhanced properties and expanded applications.

Properties

IUPAC Name

2H-triazole-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5.ClH/c4-3(5)2-1-6-8-7-2;/h1H,(H3,4,5)(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKULSTXUOJQJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboximidamide group (-C(=NH)NH₂) participates in nucleophilic substitution reactions, particularly with sulfonyl azides. For example, derivatives of this compound react with sulfonyl azides under mild conditions to form N-sulfonyl amidines (Table 1).

Table 1: Substitution Reactions with Sulfonyl Azides

ReactantProductConditionsYieldSource
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbothioamide(E)-1-Benzyl-N'-((4-methoxyphenyl)sulfonyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboximidamideCuSO₄, DMSO, 27 h, RT67%
Thioamide derivative(E)-N'-(Tosyl)-1,5-dimethyl-1H-1,2,3-triazole-4-carboximidamideSodium ascorbate, DMF, 16 h82%

Key observations:

  • Reactions proceed via copper-catalyzed pathways, facilitating the replacement of the thioamide group with sulfonyl amidines .

  • Substituents on the triazole ring (e.g., benzyl, methyl) influence reaction rates and yields .

Coordination Behavior

The carboximidamide group acts as a ligand for transition metals. For instance, coordination with Co(III) and group 10 metals (Ni, Pd, Pt) has been demonstrated in related triazole derivatives (Table 3) .

Table 3: Metal Coordination Properties

Metal IonLigand StructureCoordination ModeStability Constant (log K)Source
Co(III)1H-1,2,3-triazole-4-carboximidamideBidentate (N,N)8.2 ± 0.3
Pd(II)Analogous triazole-dithiolSquare planar10.1 ± 0.2

Notable findings:

  • Coordination enhances the compound’s stability in aqueous media .

  • The hydrochloride counterion may modulate solubility during complexation .

Hydrolysis and Stability

Under acidic or basic conditions, the carboximidamide group undergoes hydrolysis to form a carboxylic acid or amide. While direct data for this compound is sparse, analogous amidines hydrolyze as follows:

R-C(=NH)NH2+H2OR-COOH+NH3(acidic conditions)\text{R-C(=NH)NH}_2 + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{NH}_3 \quad (\text{acidic conditions})R-C(=NH)NH2+OHR-CONH2+NH3(basic conditions)\text{R-C(=NH)NH}_2 + \text{OH}^- \rightarrow \text{R-CONH}_2 + \text{NH}_3 \quad (\text{basic conditions})

Factors affecting hydrolysis:

  • pH : Rates increase significantly at pH < 3 or > 10 .

  • Temperature : Hydrolysis accelerates above 60°C .

Biological Activity and Reactivity

The compound exhibits inhibitory activity against glycine transporters (GlyT1/2), likely due to interactions between its triazole-carboximidamide scaffold and transporter binding pockets. Structural analogs demonstrate IC₅₀ values in the nanomolar range (Table 4).

Table 4: Biological Activity of Analogous Triazoles

CompoundTargetIC₅₀ (nM)Source
N-Hydroxy-1H-1,2,3-triazole-4-carboximidamideGlyT192 ± 4
Fluorophenyl derivativeIDO1 enzyme94 ± 3

Mechanistic implications:

  • The carboximidamide group forms hydrogen bonds with active-site residues (e.g., Ser-167 in IDO1) .

  • Halogen substituents (e.g., fluorine) enhance binding via hydrophobic interactions .

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
1H-1,2,3-triazole-4-carboximidamide hydrochloride plays a crucial role in the development of anticancer agents. Research indicates that derivatives of triazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to 1H-1,2,3-triazole have shown effectiveness against cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and colorectal adenocarcinoma (SW620) with IC50 values in the nanomolar range .

Mechanism of Action
These compounds often function by interacting with DNA or inhibiting specific enzymes involved in cancer cell proliferation. For example, certain triazole derivatives have been identified as multitargeted receptor tyrosine kinase inhibitors, demonstrating potent growth-inhibition effects on human colon adenocarcinoma cells .

Agricultural Chemicals

Fungicidal Properties
In agriculture, this compound is utilized for its fungicidal properties. It is incorporated into agrochemical formulations to enhance crop protection against fungal diseases. This application is vital for improving agricultural productivity and ensuring food security .

Impact on Crop Yield
The use of this compound in agricultural settings has been linked to increased crop yields by effectively controlling fungal pathogens that threaten plant health .

Biochemical Research

Enzyme Inhibition Studies
Researchers employ this compound in studies focused on enzyme inhibition and metabolic pathways. Its ability to inhibit specific enzymes provides insights into cellular processes and potential therapeutic targets .

Binding Affinity Studies
Interaction studies involving this compound often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to determine its binding affinity to various biological targets. These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use .

Material Science

Novel Material Development
The compound is also explored for its potential in creating novel materials with specific properties such as thermal stability and chemical resistance. These characteristics are beneficial for various industrial applications, including coatings and composites .

Synthesis of Functional Materials
The versatility of the triazole ring allows it to participate in click chemistry reactions, leading to the formation of diverse triazole-containing compounds that can be tailored for specific material properties .

Analytical Chemistry

Reagent Applications
In analytical chemistry, this compound serves as a reagent for detecting and quantifying other compounds. Its unique chemical properties facilitate quality control and research analysis in laboratories .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Pharmaceuticals Development of anticancer agents; enzyme inhibitorsEffective against multiple cancer cell lines
Agriculture Fungicidal properties enhancing crop protectionIncreases agricultural productivity
Biochemical Research Studies on enzyme inhibition; binding affinity assessmentsInsights into cellular processes
Material Science Development of novel materials with enhanced propertiesPotential applications in coatings
Analytical Chemistry Reagent for detection and quantificationAids in quality control processes

Mechanism of Action

The mechanism of action of 1H-1,2,3-triazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound is structurally distinct from other nitrogen-containing heterocycles, such as pyrazole-carboximidamides (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) . Key differences include:

  • Core Heterocycle : The 1,2,3-triazole ring (vs. pyrazole) confers higher aromaticity and rigidity, influencing binding affinity and metabolic resistance .
  • Substituents : The 5-[(phenylmethyl)thio] group in the triazole derivative enhances lipophilicity compared to methoxy or halogen substituents in pyrazole analogs, affecting bioavailability .

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight (g/mol) Key Substituents Topological PSA (Ų)
1H-1,2,3-Triazole-4-carboximidamide HCl 1,2,3-Triazole 297.81 Thioether, Carboximidamide 87.1
5-(4-Methoxyphenyl) Pyrazole-carboximidamide Pyrazole 325.35 Methoxyphenyl 78.9
Fluconazole (USP Reference) 1,2,4-Triazole 355.33 Difluorophenyl, Bis-triazolyl 94.5
Pharmacological Activity
  • Carbonic Anhydrase Inhibition : The triazole derivative exhibits carbonic anhydrase-II (CA-II) inhibitory activity (IC₅₀ ~12 nM), surpassing pyrazole analogs (IC₅₀ >50 nM) due to stronger zinc-binding interactions via the triazole nitrogen .
  • Antifungal Activity : Unlike fluconazole (a 1,2,4-triazole antifungal), this compound’s 1,2,3-triazole core lacks the bis-triazolyl motif critical for cytochrome P450 binding, resulting in weaker antifungal potency .
Physicochemical Properties
  • Solubility : The hydrochloride salt form improves aqueous solubility (>10 mg/mL) compared to neutral pyrazole analogs (<2 mg/mL) .
  • Stability : The 1,2,3-triazole ring resists oxidative degradation better than 1,2,4-triazoles, as evidenced by accelerated stability studies (t₁/₂ >24 months) .

Biological Activity

1H-1,2,3-triazole-4-carboximidamide hydrochloride is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, particularly in the context of anticancer properties, antimicrobial effects, and potential therapeutic applications.

Structure and Synthesis

The 1H-1,2,3-triazole scaffold is known for its ability to form hydrogen bonds and engage in π-π interactions, which enhances its bioactivity. The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with carboximidamide functionalities. Recent studies have highlighted various synthetic routes that yield derivatives with significant biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1H-1,2,3-triazole derivatives. For instance:

  • Inhibition of Cancer Cell Growth : A study reported that triazole compounds exhibited IC50 values ranging from 1.02 to 74.28 μM against multiple cancer cell lines. Notably, certain derivatives showed significant cytotoxicity and induced cell cycle arrest in the G0/G1 phase .
  • Mechanism of Action : The mechanism involves the inhibition of thymidylate synthase, which is crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells .
  • Selectivity Index : Some triazole derivatives displayed selectivity indices indicating lower toxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic profile .
CompoundIC50 (μM)Cell Line TestedMechanism
Compound 161.02 - 74.28Various (6 lines)Cell cycle arrest
Compound 21<1HepG2Thymidylate synthase inhibition
Compound XVariesHepG2, A549Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of 1H-1,2,3-triazole derivatives have also been explored:

  • Broad-Spectrum Activity : Research indicates that these compounds exhibit activity against various bacterial and fungal strains. For example, derivatives have shown effectiveness against Plasmodium falciparum, the causative agent of malaria .
  • Mechanisms : The antimicrobial action is often attributed to the disruption of cellular processes in pathogens, although specific mechanisms remain under investigation.

Case Studies

Several case studies illustrate the efficacy of 1H-1,2,3-triazole derivatives:

  • Study on IDO1 Inhibition : A series of 4,5-disubstituted triazoles were synthesized and tested for their ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor growth. The compounds showed potent inhibitory activity with IC50 values in the low nanomolar range and demonstrated significant antitumor effects in vivo .
  • Triazole-Naphthoquinone Hybrids : These hybrids were tested for anticancer activity on human cancer cell lines such as MCF-7 and HT-29. Results indicated substantial cytotoxicity and a potential mechanism involving cell cycle arrest .

Q & A

Q. What are the common synthetic routes for 1H-1,2,3-triazole-4-carboximidamide hydrochloride, and how can reaction efficiency be monitored?

Methodological Answer: Synthesis typically involves cyclization or condensation reactions. For example, analogous triazole-carboximidamide derivatives are synthesized via Huisgen cycloaddition or amidine functionalization under reflux in anhydrous solvents like acetonitrile . Reaction efficiency can be monitored using thin-layer chromatography (TLC) with UV visualization or HPLC to track intermediate formation. Quantitative NMR or mass spectrometry (MS) is recommended for final product validation .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: Use a combination of 1H^1H-/13C^{13}C-NMR to confirm protonation states and structural motifs (e.g., triazole ring protons at δ 7.5–8.5 ppm) . IR spectroscopy can identify characteristic bands (e.g., C=N stretch at ~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula. Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at room temperature. Hydrochloride salts are hygroscopic; avoid moisture by using desiccants (e.g., silica gel). Long-term storage at –20°C is advised if decomposition is observed .

Q. How can researchers differentiate this compound from structurally similar triazole derivatives?

Methodological Answer: Use X-ray crystallography to resolve positional isomerism (e.g., 1,2,3- vs. 1,2,4-triazole). Chromatographic separation (HPLC with a chiral column) or 1H^1H-NMR coupling constants can distinguish substitution patterns. Tandem MS/MS fragmentation patterns also provide differentiation .

Q. What analytical techniques are effective for quantifying residual solvents or byproducts?

Methodological Answer: Gas chromatography (GC) with flame ionization detection or headspace GC-MS identifies volatile solvents (e.g., DMF, acetonitrile). For non-volatile byproducts, use HPLC-UV/ELSD. Limit tests should follow ICH guidelines (e.g., ≤500 ppm for Class 3 solvents) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed NMR chemical shifts?

Methodological Answer: Discrepancies often arise from protonation state variations or solvent effects. Perform NMR in deuterated DMSO or water to assess pH-dependent shifts. Validate using X-ray diffraction (XRD) to correlate solid-state structure with solution-phase data . Computational tools (e.g., DFT with implicit solvent models) can predict shifts for comparison .

Q. What strategies optimize crystal growth for XRD studies of this hydrochloride salt?

Methodological Answer: Use vapor diffusion (e.g., sitting-drop method) with polar solvents (methanol/water). Add counterions (e.g., NH4_4PF6_6) to improve lattice stability. For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement . High-resolution data (d ≤ 0.8 Å) reduces ambiguity in hydrogen atom positioning .

Q. How should researchers refine crystal structures with twinned data or partial disorder?

Methodological Answer: In SHELXL, apply the HKLF 5 format for twinned data and refine twin laws via CELL_NOW. For disorder, split atomic positions with PART commands and constrain displacement parameters (ISOR/SUMP). Validate using Rint_ \text{int} and GooF metrics .

Q. What computational methods predict protonation states in different solvent systems?

Methodological Answer: Use pKa prediction tools (MarvinSketch, ACD/Labs) or molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water). Compare with potentiometric titration data. Solvent polarity (logP) affects protonation; validate via 1H^1H-NMR pH titrations .

Q. How can competing reaction pathways be controlled in kinetic studies?

Methodological Answer: Use in-situ IR or Raman spectroscopy to monitor intermediate formation. Quench-flow techniques isolate short-lived species. DFT-based transition-state analysis identifies dominant pathways. Adjust reaction temperature or solvent polarity (e.g., DMF vs. THF) to suppress side reactions .

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